4'-Chloromaleanilic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

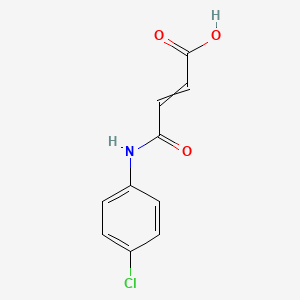

4’-Chloromaleanilic acid is a chemical compound with the linear formula C10H8ClNO3 . It has a molecular weight of 225.633 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 4’-Chloromaleanilic acid can be achieved through a sequential reaction sequence . This involves a two-step process from maleic anhydride and a substituted aniline followed by a Diels–Alder reaction with 2,5-dimethylfuran . The optimal microwave reaction conditions for the cyclization of N-(4-chloro)maleanilic acid to N(4-chlorophenyl)maleimide were found to be 90°C for 30 seconds .Molecular Structure Analysis

The IUPAC Standard InChI for 4’-Chloromaleanilic acid is InChI=1S/C10H8ClNO3/c11-7-1-3-8 (4-2-7)12-9 (13)5-6-10 (14)15/h1-6H, (H,12,13) (H,14,15)/b6-5- . The chemical structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction thermochemistry data for 4’-Chloromaleanilic acid indicates that the enthalpy of reaction at standard conditions is 13 kJ/mol .Physical And Chemical Properties Analysis

The molecular weight of 4’-Chloromaleanilic acid is 225.63 g/mol . The exact mass is 225.019271 g/mol . The compound has free spectra: 3 NMR, 1 FTIR, and 2 UV-Vis .Applications De Recherche Scientifique

Electrochemical Decomposition for Wastewater Treatment : 4'-Chloromaleanilic acid is involved in studies related to the electrochemical degradation of contaminants in wastewater. For instance, Brillas et al. (1995) investigated the electrochemical degradation of 4-chloroaniline, a compound related to 4'-Chloromaleanilic acid, demonstrating its potential in water purification processes (Brillas, Bastida, Llosa, & Casado, 1995).

Formation of Complexes with Transition Metal Ions : Sharma et al. (1986) researched the formation of complexes involving 4-chloromaleanilic acid with bivalent transition metal ions. This study contributes to understanding the coordination chemistry of such compounds, which is crucial in fields like catalysis and materials science (Sharma, Arya, & Narvi, 1986).

Application in Photocatalysis : Sun et al. (2005) explored the use of TiO2 photocatalysis for simultaneous reduction and oxidation reactions in water, involving compounds like 4-chlorophenol, which is structurally similar to 4'-Chloromaleanilic acid. This research is significant for environmental cleanup and pollution control (Sun, Reddy, & Smirniotis, 2005).

Degradation and Detoxification in Water Treatment : Marković et al. (2015) conducted a study on the degradation of 4-chlorophenol, a relative of 4'-Chloromaleanilic acid, using non-thermal plasma technology. This method showed promise for removing toxic substances from water, highlighting its potential in environmental remediation (Marković et al., 2015).

Sonochemical Desorption and Destruction : Lu and Weavers (2002) investigated the use of ultrasound in treating PCB contaminated sediments, using 4-chlorobiphenyl as a model system. This research provides insights into the potential of sonochemical processes for environmental remediation, which could be applicable to similar compounds like 4'-Chloromaleanilic acid (Lu & Weavers, 2002).

Propriétés

IUPAC Name |

4-(4-chloroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTQVXSNFILAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid | |

CAS RN |

306935-74-0 |

Source

|

| Record name | 4-[(4-Chlorophenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)